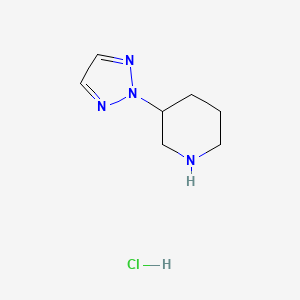

3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride

Description

Properties

IUPAC Name |

3-(triazol-2-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4.ClH/c1-2-7(6-8-3-1)11-9-4-5-10-11;/h4-5,7-8H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFXKDHWVKPJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2N=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely employed approach to synthesize the triazole ring in 3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride is the CuAAC reaction. This method involves the cycloaddition of an alkyne precursor with an azide, catalyzed by copper(I) salts, typically copper(I) iodide (CuI), under mild conditions.

- Typical Reaction Conditions:

- Catalyst: CuI (1–5 mol%)

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: 60–80 °C

- Reaction Time: Several hours (often 16 h)

- Optional: Microwave-assisted heating to reduce reaction time by 30–50%

This reaction is regioselective, favoring the formation of 1,4-disubstituted 1,2,3-triazoles, which is critical for obtaining the desired 3-(2H-1,2,3-triazol-2-yl)piperidine structure.

Piperidine Functionalization and Protection Strategies

The piperidine moiety is often introduced or modified through nucleophilic substitution reactions involving protected piperidine derivatives:

-

- 1-Boc-piperidine-3-formyl hydrazine or 4-mesyl-1-Boc-piperidine

- 1H-1,2,3-triazole derivatives obtained from CuAAC

-

- Nucleophilic substitution: Reaction of 1H-triazole derivatives with mesylated or protected piperidines under basic conditions (e.g., sodium hydride) to form N(2)-piperidinyl triazoles.

- Deprotection: Acidic deprotection using trifluoroacetic acid (TFA) to remove Boc groups.

- Purification: Extraction, washing with ammonium hydroxide and brine, drying, and concentration under reduced pressure.

- Hydrochloride salt formation: Treatment with hydrogen chloride in methylene dichloride to obtain the hydrochloride salt of 3-(2H-1,2,3-triazol-2-yl)piperidine.

Alternative Synthetic Routes

Some patents describe multistep syntheses involving amidation, condensation, and ring-closure reactions starting from 1-Boc-piperidine derivatives and hydrazine intermediates, followed by salt formation:

- Amidation of 1-Boc-piperidine-3-ethyl formate with hydrazine derivatives.

- Condensation and cyclization to form triazole rings.

- Deprotection and conversion to hydrochloride salt under mild acidic conditions.

Purification and Characterization

-

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm triazole proton signals (δ 7.5–8.0 ppm) and piperidine backbone (δ 1.5–3.0 ppm).

- High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation.

- Reverse-phase HPLC with UV detection at 254 nm to ensure purity (>95%).

- X-ray powder diffraction for crystalline salt forms.

Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| CuAAC Reaction | Alkyne + Azide, CuI (1–5 mol%), DMF, 60–80 °C, 16 h | Forms 1,4-disubstituted 1,2,3-triazole ring |

| Nucleophilic Substitution | 1H-triazole derivative + Boc-piperidine derivative, NaH, basic medium | Introduces piperidine moiety |

| Deprotection | Trifluoroacetic acid (TFA), room temperature, 15 h | Removes Boc protecting group |

| Salt Formation | HCl in methylene dichloride, room temperature | Yields hydrochloride salt form |

| Purification | Column chromatography, recrystallization, extraction | Ensures regioisomeric purity and high chemical purity |

Research Findings and Industrial Considerations

- The CuAAC method is highly efficient, regioselective, and scalable, making it suitable for industrial production.

- Microwave-assisted CuAAC can reduce reaction times significantly, improving throughput.

- The use of protected piperidine intermediates allows for selective functionalization and easier purification.

- Crystalline potassium salts of related triazole derivatives have been reported to facilitate easier isolation and purification, suggesting potential improvements in process efficiency.

- Continuous flow reactors and automated systems have been proposed for industrial-scale synthesis to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups into the triazole ring.

Scientific Research Applications

3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.

Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities. The triazole ring is known for its bioactivity and stability, making it a valuable component in drug design.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for its biological activity. These interactions can inhibit or activate enzymes, disrupt microbial cell walls, or interfere with DNA replication, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Structural Variations

The position of the triazole substituent on the piperidine ring significantly influences physicochemical and biological properties. Key analogs include:

(a) 4-(2H-1,2,3-Triazol-2-yl)piperidine Hydrochloride

- CAS : 690261-89-3

- Molecular Formula : C7H13ClN4

- Molecular Weight : 188.66 g/mol

- Key Difference: The triazole group is at the 4-position instead of the 3-position.

(b) 4-((2H-1,2,3-Triazol-2-yl)methyl)piperidine Hydrochloride

Heterocyclic Substituent Variations

Replacing the triazole group with other heterocycles modifies electronic and steric profiles:

(a) 3-(Thiazol-2-yloxy)-piperidine Hydrochloride

- CAS : 1185315-02-9

- Molecular Formula : C8H13ClN2OS

- Molecular Weight : 220.72 g/mol

- Such derivatives are explored for antibacterial or antiviral activity .

(b) 1-(1,3-Benzothiazol-2-yl)piperidine-3-carboxylic Acid Hydrochloride

Comparative Data Table

Biological Activity

3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 1,2,3-triazole moiety. The triazole ring is known for its ability to engage in various interactions such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The nitrogen atoms in the triazole ring can bind to the active sites of enzymes, inhibiting their function. This mechanism is vital for its antimicrobial and anticancer properties.

- Antifungal Activity : Studies have shown that derivatives of this compound can disrupt fungal cell membranes and induce apoptotic cell death in pathogens like Candida auris and Candida albicans with minimal toxicity to human cells .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial : It has demonstrated significant efficacy against various bacterial and fungal strains. For instance, it has been effective against C. auris, showing minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .

- Anticancer : Research indicates that triazole derivatives can inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction .

- Anti-inflammatory : The compound has also been studied for its anti-inflammatory properties, contributing to its potential as a therapeutic agent in conditions characterized by inflammation .

Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

- Antifungal Efficacy :

-

Anticancer Potential :

- Another research highlighted the ability of triazole derivatives to induce apoptosis in cancer cells. The study found that these compounds could effectively halt the cell cycle at the S-phase, demonstrating their potential as anticancer agents.

- Enzyme Interaction Studies :

Summary Table of Biological Activities

Q & A

Basic: How can researchers optimize the synthesis yield of 3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride?

Methodological Answer:

Synthetic optimization should focus on reaction conditions such as temperature, pH, and reagent stoichiometry. For example, triazole-piperidine hybrids often require copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation . Controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar) improve cyclization efficiency. Purification via recrystallization using ethanol/water mixtures enhances purity (>95%) .

Advanced: What strategies resolve enantiomers of this compound for stereochemical studies?

Methodological Answer:

Chiral resolution can be achieved using high-performance liquid chromatography (HPLC) with polysaccharide-based chiral columns (e.g., Chiralpak® IA/IB). Mobile phases containing hexane:isopropanol (80:20) with 0.1% diethylamine enable baseline separation . Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring formation ensures enantiomeric excess (>98%) .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Peaks at δ 7.8–8.1 ppm (triazole protons) and δ 2.5–3.5 ppm (piperidine CH₂ groups) confirm connectivity .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching [M+H]+ (e.g., 215.0924 for C₈H₁₅ClN₄) validates molecular formula .

- FT-IR : Stretching frequencies at 1600 cm⁻¹ (C=N) and 750 cm⁻¹ (C-Cl) confirm functional groups .

Advanced: How to evaluate its inhibitory effects on Syk kinase in hematological malignancies?

Methodological Answer:

Use in vitro kinase assays with recombinant Syk enzyme. Pre-incubate the compound (0.1–10 µM) with ATP and a fluorescent peptide substrate. Measure inhibition via fluorescence polarization. IC₅₀ values <100 nM indicate high potency. Validate selectivity against ZAP-70 kinase to exclude off-target effects . In vivo models (e.g., murine lymphoma xenografts) assess pharmacokinetics and tumor regression .

Basic: What analytical methods quantify trace impurities in the compound?

Methodological Answer:

- HPLC-UV : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in acetonitrile/water. Detect impurities at 210–254 nm; limit of quantification (LOQ) <0.1% .

- LC-MS/MS : Monitor characteristic fragments (e.g., m/z 215 → 172 for piperidine cleavage) to identify degradation products .

Advanced: How does the compound interact with cytochrome P450 enzymes in metabolic studies?

Methodological Answer:

Conduct microsomal incubation assays (human liver microsomes, NADPH regeneration system). Use LC-MS to track metabolite formation (e.g., hydroxylation at the piperidine ring). Competitive inhibition assays with CYP3A4/CYP2D6 probe substrates (e.g., midazolam/dextromethorphan) quantify Ki values. Molecular docking simulations (e.g., AutoDock Vina) predict binding modes to active sites .

Basic: What stability conditions are critical for long-term storage?

Methodological Answer:

Store as a hydrochloride salt at -20°C in airtight, light-resistant containers. Lyophilization improves stability in aqueous buffers. Accelerated stability testing (40°C/75% RH for 6 months) confirms degradation <2% .

Advanced: How to design SAR studies targeting the triazole-piperidine scaffold?

Methodological Answer:

Systematically modify substituents:

- Triazole ring : Replace 2H-1,2,3-triazole with 1H-1,2,4-triazole to assess electronic effects .

- Piperidine : Introduce methyl groups at C2/C6 to probe steric hindrance .

Evaluate changes via in vitro binding assays (e.g., SPR for receptor affinity) and computational models (QM/MM for ligand-receptor dynamics) .

Basic: What solvents are compatible for solubility testing?

Methodological Answer:

Use DMSO for stock solutions (≥20 mg/mL). For aqueous buffers (PBS, pH 7.4), solubility can be enhanced via co-solvents (10% PEG-400) or cyclodextrin inclusion complexes . Avoid chloroform due to HCl salt incompatibility .

Advanced: How to profile its pharmacokinetics in preclinical models?

Methodological Answer:

- Plasma exposure : Administer IV/PO doses (1–10 mg/kg) in rodents. Collect plasma samples at 0.5–24 h post-dose. Quantify via LC-MS/MS (LLOQ 1 ng/mL) .

- Tissue distribution : Radiolabel the compound (¹⁴C) and measure accumulation in brain/liver using scintillation counting .

Basic: What safety protocols are recommended for handling?

Methodological Answer:

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; wash with soap if exposed. Store separately from strong oxidizers (e.g., HNO₃) .

Advanced: How to investigate its role as a building block in heterocyclic synthesis?

Methodological Answer:

Couple the piperidine-triazole core with aryl halides via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos). For cross-coupling, use Suzuki-Miyaura reactions (boronic acids, Pd(OAc)₂) to diversify substituents . Monitor reaction progress via TLC (silica gel, EtOAc/hexane).

Basic: What computational tools predict its physicochemical properties?

Methodological Answer:

- LogP : Use MarvinSketch or ACD/Labs to estimate partition coefficients (predicted LogP ~1.2).

- pKa : SPARC calculates ionizable groups (piperidine N: pKa ~8.5; triazole N: pKa ~2.5) .

Advanced: How to assess its potential for blood-brain barrier (BBB) penetration?

Methodological Answer:

- PAMPA-BBB assay : Measure permeability (Pe) using a lipid-coated filter; Pe >4.0 × 10⁻⁶ cm/s indicates high BBB penetration .

- In silico prediction : Apply QSAR models (e.g., BBB Score) based on polar surface area (<90 Ų) and molecular weight (<450 Da) .

Basic: What methods confirm hydrochloride salt formation?

Methodological Answer:

- Chloride ion titration : Use AgNO₃ potentiometric titration; stoichiometric Cl⁻ confirms 1:1 HCl salt .

- X-ray crystallography : Resolve the crystal structure to verify counterion placement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.